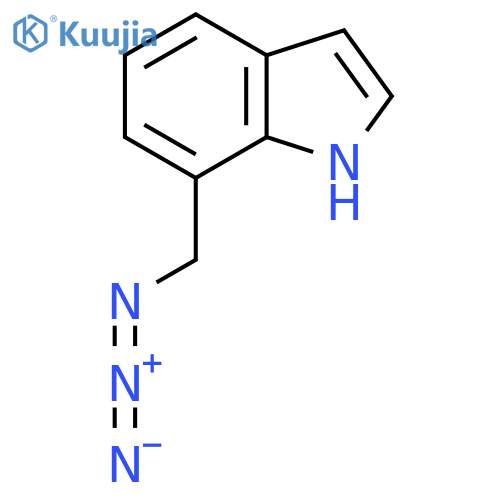

Cas no 2228373-24-6 (7-(azidomethyl)-1H-indole)

7-(azidomethyl)-1H-indole 化学的及び物理的性質

名前と識別子

-

- 7-(azidomethyl)-1H-indole

- EN300-1771597

- 2228373-24-6

-

- インチ: 1S/C9H8N4/c10-13-12-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H,6H2

- InChIKey: KQEOQNWGIOTZFS-UHFFFAOYSA-N

- SMILES: N1C=CC2C=CC=C(CN=[N+]=[N-])C1=2

計算された属性

- 精确分子量: 172.074896272g/mol

- 同位素质量: 172.074896272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 222

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.2Ų

- XLogP3: 3.1

7-(azidomethyl)-1H-indole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1771597-0.1g |

7-(azidomethyl)-1H-indole |

2228373-24-6 | 0.1g |

$691.0 | 2023-09-20 | ||

| Enamine | EN300-1771597-10.0g |

7-(azidomethyl)-1H-indole |

2228373-24-6 | 10g |

$3376.0 | 2023-06-03 | ||

| Enamine | EN300-1771597-1g |

7-(azidomethyl)-1H-indole |

2228373-24-6 | 1g |

$785.0 | 2023-09-20 | ||

| Enamine | EN300-1771597-10g |

7-(azidomethyl)-1H-indole |

2228373-24-6 | 10g |

$3376.0 | 2023-09-20 | ||

| Enamine | EN300-1771597-2.5g |

7-(azidomethyl)-1H-indole |

2228373-24-6 | 2.5g |

$1539.0 | 2023-09-20 | ||

| Enamine | EN300-1771597-0.25g |

7-(azidomethyl)-1H-indole |

2228373-24-6 | 0.25g |

$723.0 | 2023-09-20 | ||

| Enamine | EN300-1771597-5.0g |

7-(azidomethyl)-1H-indole |

2228373-24-6 | 5g |

$2277.0 | 2023-06-03 | ||

| Enamine | EN300-1771597-1.0g |

7-(azidomethyl)-1H-indole |

2228373-24-6 | 1g |

$785.0 | 2023-06-03 | ||

| Enamine | EN300-1771597-5g |

7-(azidomethyl)-1H-indole |

2228373-24-6 | 5g |

$2277.0 | 2023-09-20 | ||

| Enamine | EN300-1771597-0.05g |

7-(azidomethyl)-1H-indole |

2228373-24-6 | 0.05g |

$660.0 | 2023-09-20 |

7-(azidomethyl)-1H-indole 関連文献

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

7-(azidomethyl)-1H-indoleに関する追加情報

7-(Azidomethyl)-1H-Indole: A Comprehensive Overview

7-(Azidomethyl)-1H-indole, also known by its CAS number 2228373-24-6, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of indole, a heterocyclic aromatic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The azidomethyl group attached at the 7-position introduces unique chemical properties and functional groups that make this compound particularly interesting for various applications.

The indole core of 7-(azidomethyl)-1H-indole is a well-known scaffold in medicinal chemistry, often associated with bioactivity due to its ability to interact with various biological targets such as receptors, enzymes, and nucleic acids. The addition of the azidomethyl group further enhances its potential for molecular recognition and functionalization. Recent studies have highlighted the role of such derivatives in drug discovery, particularly in the development of novel therapeutics targeting cancer, inflammation, and neurodegenerative diseases.

One of the most notable aspects of 7-(azidomethyl)-1H-indole is its versatility in chemical synthesis. The azide group (-N3) is a valuable moiety in click chemistry, enabling efficient conjugation with other molecules through reactions such as the Huisgen cycloaddition. This makes 7-(azidomethyl)-1H-indole an ideal building block for constructing complex molecular architectures with potential applications in materials science and nanotechnology.

In terms of biological activity, recent research has demonstrated that 7-(azidomethyl)-1H-indole exhibits promising anti-proliferative effects against various cancer cell lines. These findings suggest that the compound could serve as a lead molecule for developing targeted therapies against malignancies. Additionally, its ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory drug development.

The synthesis of 7-(azidomethyl)-1H-indole typically involves multi-step processes that include nucleophilic substitution or coupling reactions. Researchers have optimized these methods to achieve high yields and purity, ensuring the compound's availability for further studies and applications.

In conclusion, 7-(azidomethyl)-1H-indole stands out as a valuable compound with diverse potential applications in chemistry and biology. Its unique structure, functional groups, and biological activity make it a subject of ongoing research interest. As advancements in synthetic methods and biological screening continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.

2228373-24-6 (7-(azidomethyl)-1H-indole) Related Products

- 1052541-78-2(1-(1,1-dioxothiolan-3-yl)piperidine-4-carboxylic acid;hydrochloride)

- 15854-75-8(2-Phenyl-4-nitro-anisole)

- 1214041-87-8(Boc-3,4-difluoro-DL-phenylalanine)

- 1287206-26-1(rac-(1R,2R)-2-(pyrazin-2-yl)cyclopropane-1-carboxylic acid)

- 1347137-05-6(N-Methyl-1-(3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine)

- 2694063-10-8((2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride)

- 24076-33-3(3-Methoxy-4-(octyloxy)benzaldehyde)

- 2137567-64-5(N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide)

- 927209-09-4(3-(2-chlorophenyl)-1H-indazol-6-amine)

- 2418705-20-9(2-(5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-3-[(fluorosulfonyl)oxy]-2-methylphenyl)acetic acid)